molecular formula C11H14O5 B1465268 Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate CAS No. 1107630-95-4

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate

Cat. No.: B1465268
CAS No.: 1107630-95-4
M. Wt: 226.23 g/mol
InChI Key: CFQATXCVAZBXQX-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate is an organic compound with the molecular formula C11H14O5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two hydroxymethyl groups at the 3 and 5 positions

Scientific Research Applications

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-bis(hydroxymethyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-bis(formyl)phenoxyacetic acid or 3,5-bis(carboxy)phenoxyacetic acid.

    Reduction: Formation of 2-(3,5-bis(hydroxymethyl)phenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the phenoxyacetate moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,5-dihydroxyphenoxy)acetate
  • Methyl 2-(3,5-dimethoxyphenoxy)acetate
  • Methyl 2-(3,5-dichlorophenoxy)acetate

Uniqueness

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[3,5-bis(hydroxymethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-11(14)7-16-10-3-8(5-12)2-9(4-10)6-13/h2-4,12-13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQATXCVAZBXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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